molecular formula C9H15ClN2O2S2 B1382357 (3R)-1-(thiophene-2-sulfonyl)piperidin-3-amine hydrochloride CAS No. 1807891-00-4

(3R)-1-(thiophene-2-sulfonyl)piperidin-3-amine hydrochloride

Cat. No.: B1382357
CAS No.: 1807891-00-4
M. Wt: 282.8 g/mol
InChI Key: RQRRZCQPCJTSGI-DDWIOCJRSA-N
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Description

“(3R)-1-(thiophene-2-sulfonyl)piperidin-3-amine hydrochloride” is a chemical compound with the CAS Number: 1807891-00-4 . It has a molecular weight of 282.81 and its molecular formula is C9H15ClN2O2S2 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is ®-1-(thiophen-2-ylsulfonyl)piperidin-3-amine hydrochloride . The InChI code for this compound is 1S/C9H14N2O2S2.ClH/c10-8-3-1-5-11(7-8)15(12,13)9-4-2-6-14-9;/h2,4,6,8H,1,3,5,7,10H2;1H/t8-;/m1./s1 .


Physical and Chemical Properties Analysis

The compound is a powder and is stored at room temperature . Its molecular weight is 282.81 and its molecular formula is C9H15ClN2O2S2 .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Biologically Active Derivatives : A series of 2-O-substituted derivatives of a related compound were synthesized and exhibited significant activity against butyrylcholinesterase enzyme, indicating potential in developing biologically active compounds (Khalid et al., 2013).

  • Antimicrobial Activity : Piperidine derivatives have been synthesized and evaluated for their antimicrobial properties against bacterial and fungal pathogens of tomato plants, demonstrating the chemical's potential in agriculture and microbiology (Vinaya et al., 2009).

Chemical Reactions and Derivatives

  • Reactions with Aliphatic Amines : The compound's interaction with aliphatic amines has been studied, contributing to the understanding of its chemical behavior and potential applications in synthesizing new compounds (Efremova et al., 2013).

  • Synthesis of Piperidine Derivatives : Research has been conducted on the synthesis of piperidine derivatives, highlighting its versatility in creating diverse chemical structures (Cremlyn et al., 1981).

Medical Research and Drug Development

  • Potential Anticancer Agents : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents, illustrating the compound's potential in drug discovery (Rehman et al., 2018).

  • Evaluation of Substituent Effects : Studies on the effects of substituents in the beta-position of 1,3-dicarbonyl compounds have been conducted, which is crucial for understanding how chemical modifications can alter the properties and potential applications of derivatives (Khan et al., 2008).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

(3R)-1-thiophen-2-ylsulfonylpiperidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S2.ClH/c10-8-3-1-5-11(7-8)15(12,13)9-4-2-6-14-9;/h2,4,6,8H,1,3,5,7,10H2;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRRZCQPCJTSGI-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)S(=O)(=O)C2=CC=CS2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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